Cas no 21829-25-4 (Nifedipine)
Nifedipine Chemical and Physical Properties
Names and Identifiers
-
- Nifedipine
- 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylicaciddime
- 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, dimethyl ester
- 4-(2’-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarbonsaeuredimethy
- 5-pyridinedicarboxylicacid,1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-dim
- Adalat CC
- bay1040
- corinfar
- Dimethyl 1,4-dihydro-2,6-dimethyl-4-(o-nitrophenyl)-3,5-pyridinedicarboxylate
- ALDIPIN ANIFED
- Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- nifedipin
- Nifedipine (BAY 1040, Cordipin, Adalat®, Nifediac®, Nifedical®, Procardia®, Afeditab® )
- 1,4-Dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid Dimethyl Ester
- 4-(2'-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine
- Adalat
- Cordipin
- Fenihidin
- Fenihidine
- Procardia
- Procardia XL
- Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2'-nitrophenyl)-3,5-pyridinedicarboxylate
- Oxcord
- Citilat
- Adalate
- Nifediac
- Afeditab CR
- Hexadilat
- Tibricol
- Nifangin
- Kordafen
- Nifedical
- Introcar
- Coracten
- Pidilat
- Zenusin
- Adapine
- Sepamit
- Anifed
- Orix
- Adalat LA
- Nifedipinum
- Dignokonstant
- Chronadalate
- Nifelat
- Nifedin
- Nifedicor
- Nifecard
- Megalat
- Macorel
- Fenamon
- Corotrend
- Cordicant
- Cordafen
- Nifedipino
- Ecodipin
- BAY-a-1040
-
- MDL: MFCD00057326
- Inchi: 1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3
- InChI Key: HYIMSNHJOBLJNT-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C(C1=C(C([H])([H])[H])N([H])C(C([H])([H])[H])=C(C(=O)OC([H])([H])[H])C1([H])C1=C([H])C([H])=C([H])C([H])=C1[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 346.11600
- Monoisotopic Mass: 346.116486
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 608
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.2
- Topological Polar Surface Area: 110
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.2109 (rough estimate)
- Melting Point: 172.0 to 175.0 deg-C
- Boiling Point: 481.08°C (rough estimate)
- Flash Point: 241.2 °C
- Refractive Index: 1.5486 (estimate)
- Solubility: DMSO: soluble
- Water Partition Coefficient: <0.1 g/100 mL at 19.5 ºC
- PSA: 110.45000
- LogP: 3.02760
- Merck: 6528
- Sensitiveness: Sensitive to light
- Solubility: less than 1 mg/mL at 67.1° F (NTP, 1992)
Nifedipine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 22
- Safety Instruction: S26-S36
- RTECS:US7975000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Toxicity:LD50 in mice, rats (mg/kg): 494, 1022 orally; 4.2, 15.5 i.v. (Vater)
- Storage Condition:4°C, protect from light
- Safety Term:S26;S36
- Risk Phrases:R22
Nifedipine Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Nifedipine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1290-1G |
Nifedipine |
21829-25-4 | 1g |
¥1399.27 | 2024-12-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP462 |
Nifedipine |
21829-25-4 | 100mg |
¥1743.48 | 2023-04-25 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1463508-125MG |
Nifedipine |
21829-25-4 | 125mg |
¥2691.91 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0750000 |
Nifedipine |
21829-25-4 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| Matrix Scientific | 058437-500mg |
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate |
21829-25-4 | 500mg |
$199.00 | 2021-06-27 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0528-25G |
Nifedipine |
21829-25-4 | >98.0%(E)(HPLC) | 25g |
¥990.00 | 2024-04-17 | |
| TRC | N457000-50mg |
Nifedipine |
21829-25-4 | 50mg |
$ 52.00 | 2023-09-06 | ||
| TRC | N457000-100mg |
Nifedipine |
21829-25-4 | 100mg |
$ 57.00 | 2023-09-06 | ||
| TRC | N457000-1g |
Nifedipine |
21829-25-4 | 1g |
$ 75.00 | 2023-09-06 | ||
| TRC | N457000-5g |
Nifedipine |
21829-25-4 | 5g |
$80.00 | 2023-05-17 |
Nifedipine Suppliers
Nifedipine Related Literature
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Tanja Gnutzmann,Robert Kahlau,Stefan Scheifler,Ferdinand Friedrichs,Ernst A. R?ssler,Klaus Rademann,Franziska Emmerling CrystEngComm 2013 15 4062
-
Tanja Gnutzmann,Klaus Rademann,Franziska Emmerling Chem. Commun. 2012 48 1638
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Rahul B. Chavan,Rajesh Thipparaboina,Dinesh Kumar,Nalini R. Shastri RSC Adv. 2016 6 77569
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Atsushi Nakanishi,Koichiro Akiyama,Shohei Hayashi,Hiroshi Satozono,Kazuue Fujita Anal. Methods 2021 13 5549
-
Atsushi Nakanishi,Koichiro Akiyama,Shohei Hayashi,Hiroshi Satozono,Kazuue Fujita Anal. Methods 2021 13 5549
Additional information on Nifedipine
Recent Advances in Nifedipine (21829-25-4) Research: A Comprehensive Update
Nifedipine (CAS: 21829-25-4), a dihydropyridine calcium channel blocker, has long been a cornerstone in the treatment of cardiovascular diseases, particularly hypertension and angina pectoris. Recent studies have expanded our understanding of its pharmacological mechanisms, clinical applications, and potential novel uses. This research brief synthesizes the latest findings from peer-reviewed literature, clinical trials, and industry reports to provide a timely update on Nifedipine-related advancements.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of Nifedipine derivatives to enhance selectivity for L-type calcium channels. Researchers employed computational modeling and molecular dynamics simulations to identify key modifications at the 4-position of the dihydropyridine ring (21829-25-4 core structure) that significantly improved vascular selectivity while reducing cardiac side effects. These findings open new avenues for developing safer antihypertensive agents based on the Nifedipine scaffold.
Clinical research has yielded important insights into Nifedipine's therapeutic applications beyond cardiovascular indications. A multicenter trial published in Hypertension Research demonstrated Nifedipine's efficacy in managing preeclampsia, with the extended-release formulation showing superior safety profiles compared to immediate-release preparations. The study highlighted the importance of formulation technology in optimizing Nifedipine's clinical performance, particularly regarding its pharmacokinetic properties and side effect management.
Emerging evidence suggests potential neuroprotective effects of Nifedipine. A 2024 preclinical study in Neuropharmacology reported that Nifedipine administration reduced oxidative stress and improved cognitive function in animal models of Alzheimer's disease. The researchers identified novel mechanisms involving the modulation of calcium-dependent signaling pathways in neuronal cells, providing a scientific basis for repurposing this established medication for neurodegenerative disorders.
From a pharmaceutical technology perspective, recent advancements in Nifedipine formulation have addressed longstanding challenges with its poor water solubility. A 2023 patent application disclosed a novel nanocrystal formulation that enhances bioavailability by 40% compared to conventional preparations. This technological breakthrough could significantly impact the clinical utility of Nifedipine, particularly in acute settings where rapid onset of action is crucial.
Ongoing research continues to explore Nifedipine's potential in combination therapies. A phase II clinical trial currently underway is investigating the synergistic effects of Nifedipine with angiotensin receptor blockers in resistant hypertension. Preliminary results suggest enhanced blood pressure control with reduced dosage requirements, potentially mitigating dose-dependent adverse effects associated with long-term Nifedipine monotherapy.
In conclusion, recent research on Nifedipine (21829-25-4) demonstrates both the enduring clinical value of this established medication and exciting new directions for its application. From structural optimization and novel formulations to expanded therapeutic indications, these advancements underscore the continued relevance of Nifedipine in modern pharmacotherapy. Future research directions likely include further exploration of its neuroprotective potential and development of next-generation derivatives with improved target specificity.
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